2-((1S)-1-Amino-2-hydroxypropyl)phenol
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Overview
Description
2-((1S)-1-Amino-2-hydroxypropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound, in particular, has a unique structure where an amino group (-NH2) and a hydroxyl group (-OH) are attached to a propyl chain, which is further connected to a phenol ring. This structural arrangement imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.
Another method involves the nucleophilic aromatic substitution of aryl halides, where the aromatic ring is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack . This method can be used to introduce the amino and hydroxyl groups onto the phenol ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of green chemistry principles, such as the ipso-hydroxylation of arylboronic acids, is preferred to minimize environmental impact and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-((1S)-1-Amino-2-hydroxypropyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones is also possible, often using reagents like sodium borohydride.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used to convert quinones to hydroquinones.
Substitution: Dilute nitric acid (HNO3) for nitration and bromine water for bromination are commonly used reagents.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
Scientific Research Applications
2-((1S)-1-Amino-2-hydroxypropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1S)-1-Amino-2-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2-((1S)-1-Amino-2-hydroxypropyl)phenol can be compared with other phenolic compounds, such as:
Hydroquinone: Similar in structure but lacks the amino group, primarily used as a reducing agent and in skin-lightening products.
Resorcinol: Has hydroxyl groups at the 1,3-positions on the benzene ring, used in the production of resins and adhesives.
The uniqueness of this compound lies in its specific combination of amino and hydroxyl groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |
InChI Key |
JXKFVSLCCUBGIK-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1O)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)N)O |
Origin of Product |
United States |
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